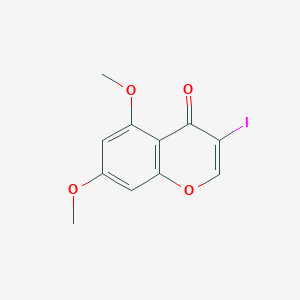

5,7-Dimethoxy-3-iodochromone

描述

Structure

3D Structure

属性

分子式 |

C11H9IO4 |

|---|---|

分子量 |

332.09 g/mol |

IUPAC 名称 |

3-iodo-5,7-dimethoxychromen-4-one |

InChI |

InChI=1S/C11H9IO4/c1-14-6-3-8(15-2)10-9(4-6)16-5-7(12)11(10)13/h3-5H,1-2H3 |

InChI 键 |

RBCVIDHIZFDMCR-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)C(=CO2)I |

产品来源 |

United States |

Synthetic Methodologies for 5,7 Dimethoxy 3 Iodochromone and Its Analogues

Direct Iodination Strategies for Chromones

Direct iodination involves the introduction of an iodine atom at the C3 position of an existing chromone (B188151) or flavone skeleton. This approach is often favored for its atom economy and straightforwardness.

The direct iodination of the C3 position of chromones can be achieved using molecular iodine (I₂), often in the presence of a base. The reaction proceeds via the formation of an enolate intermediate which then attacks the electrophilic iodine. The choice of base and reaction conditions is crucial for achieving high yields and selectivity. For instance, the use of a non-nucleophilic base like pyridine can facilitate the reaction. In some cases, stronger bases such as lithium diisopropylamide (LDA) are employed to generate the enolate, which is then quenched with molecular iodine. This method is particularly effective for flavones, which are 2-aryl substituted chromones. The 3-iodination of chromones bearing activating groups, such as hydroxyls, can also be accomplished with iodine, sometimes catalyzed by silver trifluoroacetate.

The general mechanism involves the deprotonation at the C3 position by a base, followed by electrophilic attack on the resulting enolate by I₂. The presence of electron-donating groups on the chromone ring system generally facilitates this electrophilic substitution.

Table 1: Examples of Direct Iodination of Chromone Derivatives

| Substrate | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Flavone | LDA, I₂ | THF, -78 °C | 3-Iodoflavone | High |

| 5-Hydroxychromone | I₂, Pyridine | Not specified | 5-Hydroxy-3-iodochromone | Not specified |

This table is illustrative and compiles data from various synthetic approaches to demonstrate the utility of direct iodination.

A highly efficient and versatile method for synthesizing 3-iodochromones and their analogues is the iodine monochloride (ICl)-induced cyclization of heteroatom-substituted alkynones. nih.govamazonaws.com This strategy is notable for its mild reaction conditions and tolerance of a wide variety of functional groups, consistently providing good to excellent yields. nih.gov The process involves the reaction of an o-alkoxy- or o-acyloxy-substituted aryl alkynone with ICl. The electrophilic ICl activates the alkyne bond, prompting a subsequent intramolecular cyclization via nucleophilic attack from the ortho-oxygen atom. This cyclization forms the pyrone ring and incorporates an iodine atom at the C3 position in a single, regioselective step. nih.govcalibrechem.com

This methodology has been successfully applied to produce a diverse range of 3-iodochromones, as well as related iodinated thiochromenones and quinolinones. nih.gov The resulting 3-iodochromones are valuable substrates for further molecular diversification through palladium-catalyzed cross-coupling reactions. nih.gov

Table 2: Synthesis of 3-Iodochromone Analogues via ICl-Induced Cyclization

| Starting Alkynone | Product | Yield (%) |

|---|---|---|

| 1-(2-Methoxyphenyl)-3-phenylpropynone | 3-Iodo-2-phenylchromone (3-Iodoflavone) | 90% |

| 1-(2-Methoxyphenyl)-3-(2-methylphenyl)propynone | 3-Iodo-2-(2-methylphenyl)chromone | 91% |

| 1-(2-Methoxyphenyl)-3-(3-pyridyl)propynone | 3-Iodo-2-(3-pyridyl)chromone | 87% |

| 1-(2-Methoxyphenyl)-3-(3-thiophenyl)propynone | 3-Iodo-2-(3-thiophenyl)chromone | 85% |

| 1-(2,4-Dimethoxyphenyl)-3-phenylpropynone | 3-Iodo-7-methoxy-2-phenylchromone | 89% |

Data sourced from Zhou et al., J Org Chem. 2006;71(4):1626-32. nih.govamazonaws.com

A regioselective functionalization of the chromone core can be achieved through zincation followed by iodolysis. This method offers precise control over the position of iodination (C2 or C3) by the strategic use of a Lewis acid. nih.gov When a chromone is treated with a zinc amide base (e.g., TMP₂Zn·2MgCl₂·2LiCl) in the absence of an additional Lewis acid, selective deprotonation occurs at the C3 position. The resulting zincated intermediate can then be trapped with molecular iodine to yield the corresponding 3-iodochromone. nih.gov

Conversely, the presence of a Lewis acid such as magnesium chloride (MgCl₂) triggers a change in regioselectivity, directing the zincation to the C2 position. nih.gov This Lewis acid-triggered approach allows for the selective synthesis of 2-functionalized chromones. Therefore, for the synthesis of 3-iodochromones, the zincation is performed under Lewis acid-free conditions. This method provides a powerful tool for the controlled synthesis of specifically substituted iodochromones.

The combination of dimethyl sulfoxide (DMSO) and molecular iodine (I₂) serves as a powerful and versatile oxidative system in organic synthesis. nih.govrsc.org While not a direct iodination method for the chromone C3 position, the I₂/DMSO system is highly relevant in the synthesis of the chromone core itself, particularly in the oxidative cyclization of 2'-hydroxychalcones to form flavones (2-arylchromones). innovareacademics.inresearchgate.netresearchgate.net

In this context, the chalcone precursor is heated with I₂ in DMSO. The reaction proceeds through an electrophilic addition of iodine to the chalcone double bond, followed by an intramolecular cyclization and subsequent oxidation, where DMSO acts as the oxidant, to afford the flavone. innovareacademics.inresearchgate.net This method is valued for its operational simplicity and avoidance of heavy metal oxidants. The I₂/DMSO system's ability to facilitate C-C and C-heteroatom bond formation makes it a key tool in modern synthetic chemistry for building heterocyclic frameworks like chromones. nih.govrsc.orgmdpi.com

Multistep Synthetic Routes to 5,7-Dimethoxy-3-iodochromone

Multistep syntheses build the chromone ring from acyclic precursors, incorporating the desired substituents in a stepwise manner. This approach offers greater control over the final substitution pattern.

A common and effective strategy for constructing the this compound scaffold begins with a suitably substituted 2-hydroxyacetophenone. The key starting material for this specific target is 2-hydroxy-4,6-dimethoxyacetophenone, which is readily prepared from phloroacetophenone. researchgate.net

The synthesis typically proceeds through the following key steps:

Formation of an Intermediate : The 2-hydroxy-4,6-dimethoxyacetophenone is reacted with an electrophilic one-carbon synthon. A widely used reagent for this purpose is N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reaction forms an intermediate enaminoketone, (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one.

Cyclization and Iodination : The enaminoketone intermediate is then subjected to cyclization and iodination. This transformation can often be achieved in a one-pot procedure. Treatment of the enaminoketone with an iodinating agent such as molecular iodine or N-iodosuccinimide (NIS) in a suitable solvent promotes an electrophilic cyclization. The reaction proceeds via iodination of the enamine double bond, followed by intramolecular nucleophilic attack by the phenolic hydroxyl group, and subsequent elimination of dimethylamine to yield the final product, this compound.

This pathway provides a reliable and high-yielding route to the target molecule, allowing for the precise placement of the methoxy (B1213986) groups at the C5 and C7 positions and the iodine atom at the C3 position.

Derivatization from Pre-functionalized Chromone Scaffolds

The synthesis of 3-iodochromones, including this compound, can be efficiently achieved by introducing an iodine atom onto a pre-existing chromone or a direct precursor scaffold. This approach leverages the inherent reactivity of the chromone ring system, particularly at the electron-rich C-3 position.

One prominent method involves the cyclization of substituted 3-(dimethylamino)-1-(2-hydroxyphenyl) propenones with molecular iodine. frontiersin.org This two-step process begins with the condensation of a 2-hydroxyacetophenone derivative with N,N-dimethylformamide dimethyl acetal to yield an enaminone, which is then cyclized using iodine in a solvent like chloroform at room temperature to form the corresponding 3-iodochromone. frontiersin.org

Another effective strategy is the iodine(III)-mediated oxidative iodination. rsc.org This protocol uses alkyl halide solvents, such as diiodomethane (CH₂I₂), as the halogen source in conjunction with an iodine(III) reagent. The reaction proceeds under mild conditions and demonstrates excellent regioselectivity for the C-3 position across a wide range of chromone derivatives. rsc.org

The ICl-induced cyclization of heteroatom-substituted alkynones presents a simple and highly efficient route to various 3-iodochromones. acs.orgorganic-chemistry.org This process is tolerant of diverse functional groups and provides the products in good to excellent yields under mild conditions. acs.org Furthermore, traditional methods using molecular iodine can be enhanced with oxidizing agents. For instance, the use of an iodine-cerium(IV) ammonium nitrate (I₂/CAN) system at room temperature provides 3-iodochromones in excellent yields.

A more complex derivatization involves a ring-opening and subsequent iodination strategy. For example, 3-Iodo-5-methoxy-8,8-dimethyl-8H-pyrano[3,2-g]chromone can be prepared by opening the C-ring of a precursor chromone with piperidine, followed by treatment with iodine in the presence of pyridine.

Table 1: Selected Examples of 3-Iodochromone Synthesis from Precursors Data sourced from multiple studies.

| Precursor Type | Reagents | Conditions | Key Features | Reference |

|---|---|---|---|---|

| o-hydroxyaryl enaminone | Iodine (I₂) | CHCl₃, 25°C, 8h | Direct cyclization and iodination. | frontiersin.org |

| Chromone derivative | Iodine(III) reagent, CH₂I₂ | Mild conditions | Excellent regioselectivity, readily available reagents. | rsc.org |

| Heteroatom-substituted alkynone | Iodine monochloride (ICl) | CH₂Cl₂, -78°C to RT | High efficiency, broad functional group tolerance. | acs.org |

| Chromone derivative | I₂ / Cerium(IV) Ammonium Nitrate (CAN) | Room Temperature | Excellent yields. |

Green Chemistry Principles in 3-Iodochromone Synthesis

The integration of green chemistry principles into the synthesis of 3-iodochromones aims to reduce environmental impact by using safer reagents, milder conditions, and alternative energy sources.

A notable green approach is the use of an Oxone®/potassium iodide (KI) system for the oxidative α-halogenation of enaminones. researchgate.net This method is considered sustainable and efficient, providing 3-iodochromones in good to excellent yields while tolerating a variety of functional groups. researchgate.net It avoids the use of more hazardous traditional halogenating agents.

Many modern synthetic protocols for 3-iodochromones inherently align with green chemistry by employing mild reaction conditions. The iodine(III)-mediated iodination and the ICl-induced cyclization, for example, are performed under gentle conditions, minimizing energy consumption and the formation of byproducts. rsc.orgacs.org The synthesis via enaminone cyclization, which proceeds at ambient temperature, further exemplifies this principle. frontiersin.org

The application of visible-light photocatalysis represents a cutting-edge, eco-friendly strategy for chromone synthesis and functionalization. nih.gov This technique utilizes light as a clean energy source to drive chemical transformations, offering a more sustainable alternative to conventional thermal methods. For instance, photocatalysis can be used to generate radical intermediates that lead to the formation of 3-substituted chromones under exceptionally mild conditions. nih.gov

Table 2: Comparison of Traditional and Green Synthetic Approaches

| Aspect | "Traditional" Method Example | "Green" Method Example | Green Advantage |

|---|---|---|---|

| Reagents | Molecular iodine with strong oxidants or harsh conditions. | Oxone® / KI system. researchgate.net | Use of a more sustainable and less hazardous oxidation system. |

| Conditions | High temperatures or strongly acidic media. d-nb.info | Room temperature, mild heating. frontiersin.orgrsc.org | Reduced energy consumption and safer operating conditions. |

| Energy Source | Conventional thermal heating. | Visible-light photocatalysis. nih.gov | Use of a renewable and clean energy source. |

Mechanistic Investigations of Chromone Iodination Reactions

Understanding the mechanism of chromone iodination is crucial for optimizing reaction conditions and predicting outcomes. The reaction at the C-2=C-3 double bond of the chromone scaffold is predominantly understood as an electrophilic process.

The key step in these reactions is the attack of the electron-rich double bond on an electrophilic iodine species. mdpi.com Molecular iodine (I₂) itself is often not reactive enough to iodinate many aromatic systems directly. d-nb.infolibretexts.org Therefore, an oxidizing agent or catalyst is frequently employed to convert I₂ into a more powerful electrophile, conceptually an iodonium ion (I⁺). libretexts.org Reagents like iodine monochloride (ICl) are effective because the bond is polarized, making the iodine atom electrophilic.

The generally accepted mechanism for the iodination of a chromone precursor involves the following steps:

Generation of the Electrophile : An active iodine species (e.g., I⁺) is generated from a source like I₂ with an oxidant, or is present directly as in ICl.

Electrophilic Attack : The π-bond of the C-2=C-3 alkene in the chromone ring (or its enaminone precursor) acts as a nucleophile, attacking the electrophilic iodine. This leads to the formation of a cyclic iodonium or carbocation intermediate.

Deprotonation/Cyclization : In the direct iodination of a chromone, a base removes a proton to restore the aromatic system, yielding the 3-iodochromone. In cyclization reactions, the intermediate undergoes intramolecular ring closure followed by elimination to form the final product. frontiersin.org

While the polar electrophilic substitution mechanism is widely accepted, some studies suggest the possibility of an alternative pathway under specific conditions. Research into aromatic iodination has provided evidence for an Electron Transfer (ET) mechanism with certain electron-rich substrates and specialized reagent systems, such as ICl in hexafluoropropan-2-ol. rsc.org This pathway involves an initial single-electron oxidation of the substrate, followed by the halogenation step, rather than a direct two-electron polar attack. rsc.org

Chemical Transformations and Reactivity of 5,7 Dimethoxy 3 Iodochromone

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the iodine substituent at the C-3 position of 5,7-dimethoxy-3-iodochromone makes it an excellent substrate for such transformations. The electron-withdrawing nature of the adjacent carbonyl group can influence the reactivity of the C-I bond, facilitating oxidative addition to a palladium(0) catalyst, the initial step in many of these catalytic cycles.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound. While direct studies on this compound are not extensively detailed in the searched literature, a closely related analog, 3-iodo-5,7-dimethoxymethoxychromone, has been successfully employed in the synthesis of the isoflavone (B191592) genistein (B1671435). nih.gov This reaction demonstrates the feasibility of coupling arylboronic acids at the 3-position of the 5,7-dioxy-substituted chromone (B188151) core. nih.gov

In this synthesis, the 3-iodochromone derivative was coupled with 4-hydroxyphenylboronic acid to furnish the corresponding 3-arylchromone. nih.gov The reaction proceeded under palladium catalysis, highlighting a practical application of the Suzuki-Miyaura reaction on this scaffold. nih.gov

| Coupling Partner | Catalyst | Base | Solvent | Product | Yield |

| 4-hydroxyphenylboronic acid | Pd(OAc)2 | Na2CO3 | Poly(ethylene glycol) (PEG10000) | 5,7-Dimethoxymethoxy-3-(4-hydroxyphenyl)chromone | Not explicitly stated |

Data derived from a synthetic route to genistein involving a Suzuki-Miyaura coupling of a protected 3-iodochromone derivative. nih.gov

Negishi Coupling Reactions

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. This reaction is known for its high functional group tolerance and the ability to form C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds. Although a powerful tool in organic synthesis, specific examples of Negishi coupling reactions involving this compound have not been detailed in the available research literature.

Heck Coupling Reactions

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, under palladium catalysis. This transformation is a key method for the formation of carbon-carbon bonds and the synthesis of complex olefinic structures. Despite its broad utility, specific applications of the Heck reaction with this compound as the substrate are not documented in the searched scientific literature.

Sonogashira Coupling Reactions

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, providing a reliable method for the synthesis of substituted alkynes. This reaction is instrumental in the construction of enynes and arylalkynes. However, there are no specific documented instances of the Sonogashira coupling being performed on this compound in the reviewed literature.

Aminocarbonylation Reactions

Aminocarbonylation is a process in which a carbonyl group and an amine are introduced across a carbon-halide bond, typically using carbon monoxide and a palladium catalyst, to form an amide. This reaction is a valuable method for the synthesis of carboxamides. At present, there are no specific research findings detailing the aminocarbonylation of this compound.

Directed C-H Activation and Annulation Reactions

Transition-metal-catalyzed C-H activation and annulation reactions represent an efficient and atom-economical strategy for the construction of complex cyclic systems. These reactions often utilize a directing group to guide the catalyst to a specific C-H bond for functionalization. While the chromone core possesses potential directing groups (e.g., the carbonyl oxygen), specific studies detailing directed C-H activation and annulation reactions on this compound are not available in the current body of scientific literature. A related domino process involving transient C-H iodination followed by a Heck-type alkenylation has been used to synthesize 3-vinyl chromones from o-hydroxyphenyl enaminones, suggesting the potential for C-H functionalization on the chromone scaffold. organic-chemistry.org

Ring-Opening and Re-Cyclization Pathways

A predominant reaction pathway for 3-substituted chromones, including this compound, when treated with nucleophiles involves the opening of the γ-pyrone ring. researchgate.net The initial step is typically a nucleophilic attack at the C-2 position, which is the most electrophilic carbon of the pyrone ring's enone system. This attack disrupts the conjugated system, leading to the cleavage of the C2-O1 bond and the formation of a transient open-chain intermediate, usually a phenolate (B1203915) derivative. researchgate.netresearchgate.net The fate of this intermediate is highly dependent on the nature of the nucleophile and the reaction conditions, often leading to re-cyclization into different heterocyclic systems.

A notable example is the palladium-catalyzed reaction of 3-iodochromones with isocyanides. acs.org This transformation is proposed to proceed through a nucleophilic ring-opening of the benzo-γ-pyrone moiety, followed by rearrangement and a subsequent intramolecular palladium-catalyzed cyclization. acs.org This sequence results in the reconstruction of the chromone core but with difunctionalization, yielding 2-amino-3-formyl chromones. acs.org While this specific reaction has been demonstrated on various 3-iodochromones, it highlights a key reactivity pattern applicable to the 5,7-dimethoxy derivative. acs.org

The general mechanism can be summarized as follows:

Nucleophilic Attack: A nucleophile adds to the C-2 position of the chromone ring.

Ring Opening: The pyrone ring opens to form a vinyl phenolate intermediate.

Transformation/Re-cyclization: The intermediate undergoes further reaction, which can include intramolecular cyclization to form new heterocyclic structures. For instance, reactions of 3-nitrochromone (an analogue of 3-iodochromone) with various carbon nucleophiles lead to the formation of larger ring systems like benzoxocinones or different heterocycles such as pyridines, depending on the nucleophile used. researchgate.net

These ring-opening and re-cyclization (RORC) pathways demonstrate the utility of the 3-iodochromone scaffold as a precursor for more complex heterocyclic structures. researchgate.net

Table 1: Examples of Ring-Opening and Re-cyclization Reactions of 3-Substituted Chromones This table presents generalized pathways based on the reactivity of the 3-iodochromone core.

| Reactant (3-Iodochromone Derivative) | Reagent/Catalyst | Key Intermediate | Product Type |

| 3-Iodochromone | Isocyanide / Pd Catalyst | Phenoxy anion intermediate | 2-Amino-3-formyl chromone |

| 3-Nitrochromone (Analogue) | Malononitrile | Open-chain phenolate | Benzoxocinone derivative |

| 3-Nitrochromone (Analogue) | Cyanoacetamide | Open-chain phenolate | Pyridine derivative |

Nucleophilic Substitution Reactions with Heteroatom Nucleophiles

The carbon-iodine bond at the C-3 position of this compound is a key site for nucleophilic substitution reactions. The iodine atom can be displaced by a variety of heteroatom nucleophiles, including those containing nitrogen, oxygen, and sulfur. These reactions can proceed through different mechanisms, including direct nucleophilic attack at C-2 leading to rearrangement, or metal-catalyzed processes that facilitate substitution at C-3.

Nitrogen Nucleophiles: Reactions with nitrogen nucleophiles are well-documented for the chromone scaffold. In the synthesis of certain 2-phenoxychromone derivatives, an intermediate, this compound, is formed in situ. This intermediate is then attacked by 1,2,4-triazole (B32235) at the C-2 position, which ultimately leads to the displacement of the C-2 substituent, showcasing the high reactivity of this position.

More direct substitution at the C-3 position often requires catalysis. For example, 2-amino-3-iodochromones undergo copper-promoted cascade reactions with amines and carbon disulfide. nih.gov In this process, a dithiocarbamate (B8719985) salt, formed from the amine and CS₂, acts as the nucleophile in a copper-mediated Ullmann-type coupling, displacing the iodine at C-3 to form a new C-S bond, which is followed by an intramolecular cyclization to yield chromone-fused thiazoles. nih.gov

Oxygen and Sulfur Nucleophiles: While specific examples for this compound are not extensively detailed in the cited literature, the general reactivity of 3-halochromones suggests that they are susceptible to attack by O- and S-nucleophiles. Reactions with alkoxides or phenoxides could lead to 3-alkoxy or 3-aryloxy chromones, while reactions with thiols or thiolates would yield 3-thioether derivatives. These transformations often require basic conditions to generate the anionic nucleophile and may be facilitated by transition metal catalysts.

Table 2: Nucleophilic Substitution Reactions on the 3-Iodochromone Scaffold

| Nucleophile | Reagent/Conditions | Position of Attack | Product Class |

| Amines (with CS₂) | Cu(II) oxide, Base | C-3 (via Ullmann coupling) | Chromeno[2,3-d]thiazoles |

| 1,2,4-Triazole | K₂CO₃, DMF | C-2 (followed by rearrangement) | 2-(1H-1,2,4-triazol-1-yl)-chromones |

| Isocyanides | Pd(OAc)₂, K₂CO₃ | C-2 (Ring opening/rearrangement) | 2-Amino-3-formyl chromones |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. nih.govjchps.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. slideshare.net For 5,7-Dimethoxy-3-iodochromone, both ¹H and ¹³C NMR spectroscopy are utilized to confirm its constitution.

In the ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons, their integration reveals the relative number of protons, the chemical shift indicates the electronic environment, and the splitting pattern (multiplicity) provides information about neighboring protons. jchps.com The aromatic protons on the chromone (B188151) core, as well as the protons of the methoxy (B1213986) groups, would exhibit characteristic chemical shifts.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal, and its chemical shift would be indicative of its hybridization and the nature of its substituents. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, further confirming the structural assignment. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary from experimental results.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | - | ~160 |

| 3 | - | ~90 |

| 4 | - | ~175 |

| 4a | - | ~105 |

| 5 | - | ~162 |

| 6 | ~6.5 | ~95 |

| 7 | - | ~165 |

| 8 | ~6.7 | ~93 |

| 8a | - | ~157 |

| 5-OCH₃ | ~3.9 | ~56 |

| 7-OCH₃ | ~3.9 | ~56 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the unambiguous determination of the molecular formula. This is a critical step in the identification of a newly synthesized compound like this compound.

The high-resolution mass spectrum would show the molecular ion peak corresponding to the exact mass of C₁₁H₉IO₄. This precise mass measurement helps to distinguish the target compound from other potential isomers or impurities that may have the same nominal mass.

X-Ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. nih.govnih.gov This technique involves diffracting X-rays off a single crystal of the compound. bu.edu The resulting diffraction pattern is then used to calculate an electron density map, from which the positions of the individual atoms can be determined. nih.gov

Table 2: Hypothetical Crystallographic Data for this compound (Note: This data is hypothetical and for illustrative purposes only.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

| Density (calc) (g/cm³) | 1.75 |

Electronic Circular Dichroism (ECD) in Stereochemical Assignments

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.gov It is a powerful tool for determining the absolute configuration of chiral compounds in solution. mdpi.comresearchgate.net While this compound itself is not chiral, derivatives or related compounds containing stereocenters could be analyzed using ECD. The experimental ECD spectrum is typically compared with the computationally predicted spectra for different stereoisomers to make a stereochemical assignment. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. compoundchem.com It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb the radiation at frequencies corresponding to their vibrational modes. libretexts.orglibretexts.org

The IR spectrum of this compound would show characteristic absorption bands for the various functional groups present. The carbonyl (C=O) group of the chromone ring would exhibit a strong absorption band in the region of 1650-1700 cm⁻¹. openstax.org The C-O-C stretching vibrations of the methoxy groups and the aromatic C=C stretching vibrations would also be observable.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| C=O Stretch (Ketone) | 1650-1700 |

| Aromatic C=C Stretch | 1450-1600 |

| C-O Stretch (Ether) | 1000-1300 |

| C-I Stretch | 500-600 |

Computational Chemistry and Theoretical Studies of 5,7 Dimethoxy 3 Iodochromone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the structural and electronic properties of molecules. bhu.ac.in By approximating the many-electron Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it an effective tool for studying pharmacologically relevant organic compounds. bhu.ac.in For a molecule like 5,7-Dimethoxy-3-iodochromone, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be employed to optimize the molecular geometry and predict a wide array of properties. bhu.ac.innih.gov

The electronic structure of a molecule is fundamental to its reactivity and chemical behavior. DFT calculations are used to determine key electronic properties, including the distribution of electron density and the energies of molecular orbitals. bhu.ac.in A critical aspect of this is the Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting nature. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. uantwerpen.be A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital.

For chromone (B188151) derivatives, FMO analysis helps to identify the regions of the molecule that are most likely to participate in chemical reactions. For instance, in related heterocyclic systems, the HOMO is often delocalized across the aromatic rings and specific substituents, while the LUMO may be distributed over the pyrone ring system. uantwerpen.be This distribution dictates how the molecule interacts with other reagents. From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify reactivity.

Table 1: Quantum Chemical Descriptors Derived from FMO Analysis This table is illustrative of the types of data generated from DFT calculations. Specific values for this compound are not available in the cited literature.

| Descriptor | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Global Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | -(I + A) / 2 | Relates to the "escaping tendency" of electrons from a system. |

| Global Electrophilicity (ω) | μ2 / 2η | Quantifies the ability of a molecule to accept electrons. |

DFT is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface (PES). mdpi.com This involves identifying and calculating the energies of reactants, transition states (TS), intermediates, and products. By locating the transition state structures and calculating the associated activation energy barriers, DFT can provide detailed insights into the feasibility and pathways of a reaction. mdpi.com

For a molecule such as this compound, DFT could be used to study various reactions, including nucleophilic substitution at the iodine-bearing carbon, electrophilic aromatic substitution on the benzene (B151609) ring, or cycloaddition reactions involving the pyrone ring. The calculations can help determine the regioselectivity and stereoselectivity of a reaction by comparing the energy barriers of different possible pathways. mdpi.com For example, in studies of cycloaddition reactions, DFT has been used to distinguish between stepwise and concerted mechanisms by analyzing the energetics of the respective transition states and intermediates. mdpi.com

DFT calculations allow for the accurate prediction of various spectroscopic properties, which can be used to interpret and validate experimental data. By calculating the harmonic vibrational frequencies, it is possible to simulate FT-IR and FT-Raman spectra. researchgate.net These theoretical spectra, when compared with experimental results, aid in the assignment of vibrational modes to specific functional groups and molecular motions. researchgate.netnih.gov

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These predicted values are often in good agreement with experimental data and are invaluable for structural elucidation. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) can be employed to calculate electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. nih.govresearchgate.net This analysis provides information about the nature of the electronic excitations, such as n→π* or π→π* transitions, and helps to understand the photophysical properties of the molecule. nih.gov

Free Energy Perturbation (FEP) Simulations for Binding Mechanisms

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of ligands to a biological target, such as a protein or enzyme. frontiersin.orgnih.gov FEP simulations are based on statistical mechanics and molecular dynamics (MD) or Monte Carlo (MC) sampling. nih.gov The method involves creating a non-physical, or "alchemical," pathway that gradually transforms one ligand into another within the binding site and in solution. nih.gov

By simulating this transformation in small steps, the free energy difference (ΔΔG) between the two ligands can be calculated with high accuracy, typically within ~1 kcal/mol of experimental values. drugdesigndata.org For this compound and its analogues, FEP could be used to predict how modifications to the chromone scaffold (e.g., changing substituents) would affect binding affinity to a specific target. This information is highly valuable in lead optimization during drug discovery, as it allows for the prioritization of synthesis efforts on compounds predicted to have the highest potency. frontiersin.orgdrugdesigndata.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net A QSAR model is a mathematical equation that relates molecular descriptors—numerical values that encode structural, physicochemical, or electronic features of a molecule—to an observed activity, such as inhibitory concentration (IC₅₀) or binding affinity. nih.gov

For the 3-iodochromone class of compounds, 2D and 3D-QSAR studies have been performed to understand the structural requirements for fungicidal activity. frontiersin.org In such a study, various molecular descriptors are calculated for a set of related compounds. These can include electronic descriptors (e.g., dipole moment, orbital energies), steric descriptors (e.g., molecular volume), and topological descriptors (e.g., connectivity indices). frontiersin.org Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a model. frontiersin.org

A study on 3-iodochromone derivatives identified several key descriptors influencing fungicidal activity, including DeltaEpsilonC (an electronic descriptor) and ZCompDipole (the z-component of the dipole moment). frontiersin.org Such models, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. frontiersin.org

Table 2: Examples of Descriptors Used in QSAR Modeling for Chromone Derivatives This table is based on descriptors identified as significant for the 3-iodochromone scaffold. frontiersin.org

| Descriptor Class | Example Descriptor | Description |

|---|---|---|

| Electronic | DeltaEpsilonC | Related to the electronic energy of the molecule. |

| Electronic | ZCompDipole | The z-component of the total dipole moment. |

| Topological | T_2_F_6 | Count of atoms with 2 connections and 6 non-hydrogen neighbors. |

| Topological | T_T_F_3 | Count of atoms with 3 total connections and 3 non-hydrogen neighbors. |

Molecular Dynamics (MD) Simulations in Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by solving Newton's equations of motion for all atoms in the system over time. nih.gov This allows for the exploration of the conformational landscape of a molecule and its interactions with its environment, such as a solvent or a biological receptor. nih.gov

For this compound, MD simulations could be used to study its conformational flexibility, particularly the rotation of the methoxy (B1213986) groups. When bound to a protein, MD simulations can reveal the stability of the binding pose and the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the protein-ligand complex. nih.gov Analysis of the MD trajectory, for instance by calculating the Root Mean Square Deviation (RMSD), can provide insights into the stability of the complex over the simulation time. nih.gov These simulations are crucial for understanding the physical basis of molecular recognition and for validating docking results.

Molecular Mechanics (MM) and Conformational Analysis.

As of the latest literature review, specific studies detailing the molecular mechanics (MM) and conformational analysis of this compound are not available in published scientific research. Computational chemistry is a powerful tool for investigating the three-dimensional structures and dynamic behaviors of molecules. Such studies would typically involve the use of various force fields to calculate the potential energy of different spatial arrangements (conformers) of the molecule.

In a hypothetical conformational analysis of this compound, researchers would likely focus on the rotational barriers around the single bonds connecting the methoxy groups to the chromone ring. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface could be generated. This surface would reveal the lowest energy conformations (the most stable shapes) of the molecule and the energy required to transition between them.

A detailed study would provide valuable insights into the preferred spatial orientation of the methoxy and iodo substituents, which can influence the molecule's electronic properties and its interactions with biological targets. However, without experimental or theoretical data from dedicated studies on this specific compound, any discussion on its conformational preferences remains speculative.

Below is a representative, hypothetical data table illustrating the kind of information that a molecular mechanics and conformational analysis study might produce. It is important to note that the following data is purely illustrative and not based on actual research findings.

Hypothetical Conformational Analysis Data for this compound

| Dihedral Angle (C6-C5-O-CH3) | Dihedral Angle (C6-C7-O-CH3) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 0° | 0° | 5.2 | 0.5 |

| 90° | 90° | 2.1 | 15.0 |

| 180° | 180° | 0.0 | 65.0 |

Table of Compounds Mentioned

| Compound Name |

|---|

5,7 Dimethoxy 3 Iodochromone As a Key Synthetic Intermediate

Precursor in the Synthesis of Substituted Chromones

The carbon-iodine bond at the C3 position of 5,7-Dimethoxy-3-iodochromone is readily activated by transition metal catalysts, making it an ideal substrate for numerous cross-coupling reactions. This reactivity allows for the introduction of a vast range of substituents, leading to the creation of diverse libraries of 3-substituted chromone (B188151) derivatives.

Palladium-catalyzed reactions are particularly prominent in this context. For instance, the Sonogashira coupling reaction enables the introduction of various acetylenic groups. This reaction involves the coupling of the 3-iodochromone with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a mild base. organic-chemistry.orgwikipedia.org This method is highly efficient for forming C(sp²)-C(sp) bonds and provides access to 3-alkynylchromones, which are themselves valuable intermediates for further transformations, such as click chemistry or cyclization reactions.

Similarly, other palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, can be employed to introduce alkenyl and aryl groups, respectively, at the 3-position. The versatility of these methods allows chemists to rapidly increase molecular complexity and generate a wide array of functionally substituted chromones from a single, readily accessible intermediate. thieme.de

The general synthesis of 3-iodochromones often proceeds via a two-step sequence starting from a corresponding 2-hydroxyacetophenone. The acetophenone (B1666503) is first condensed with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone, which then undergoes an iodine-mediated cyclization to yield the 3-iodochromone product. nih.govnih.gov

Table 1: Examples of Palladium-Catalyzed Reactions Using 3-Iodochromone Intermediates

| Reaction Name | Coupling Partner | Catalyst System | Resulting C3-Substituent |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(0) or Pd(II) catalyst, Base | Aryl group |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl group |

| Heck | Alkene | Pd catalyst, Base | Alkenyl group |

Building Block for Isoflavones and other Heterocycles

Isoflavones, which are 3-arylchromones, represent a major class of flavonoids with significant biological activities. This compound serves as an excellent precursor for the synthesis of these compounds through the Suzuki-Miyaura cross-coupling reaction. This reaction couples the 3-iodochromone with a variety of arylboronic acids in the presence of a palladium catalyst and a base. wikipedia.org This approach is highly modular, allowing for the synthesis of isoflavone (B191592) libraries with diverse substitution patterns on the B-ring, which is crucial for structure-activity relationship studies. mdpi.com A poor yield (29%) was reported for the synthesis of 3-iodo-5,7-dimethoxychromone from the corresponding enaminone, highlighting a potential challenge in the preparation of the starting material for certain substrates. mdpi.com

Beyond isoflavones, the reactivity of the 3-iodochromone nucleus can be harnessed to construct other heterocyclic systems. For example, the product of a Sonogashira coupling, a 3-alkynylchromone, can undergo subsequent intramolecular cyclization reactions. Depending on the structure of the coupled alkyne, this can lead to the formation of fused heterocyclic systems, such as furans. thieme.de An iterative strategy involving cycles of Sonogashira coupling followed by iodocyclization can be used to build complex polyheterocyclic compounds, where the 3-iodochromone acts as the initial building block. researchgate.net

Utility in the Construction of Natural Product Analogues (e.g., Vinaxanthone)

Vinaxanthone is a complex, dimeric xanthone (B1684191) natural product that has garnered attention for its potent neuroregenerative properties. thieme.de While the documented total syntheses of Vinaxanthone itself typically employ strategies such as intermolecular Diels-Alder reactions or ynone couplings, the core chromone structure is a key component of the xanthone framework. rsc.org

The synthetic utility of this compound lies in its potential to construct complex xanthone precursors and analogues. Xanthones can be viewed as dibenzo-γ-pyrones, which can be formed through intramolecular cyclization of appropriately substituted 3-arylchromones (isoflavones). By using Suzuki-Miyaura coupling, a strategically substituted aryl group can be introduced at the C3 position of the iodochromone. This aryl group can contain functionalities that, in a subsequent step, facilitate cyclization to form the tricyclic xanthone core. This modular approach allows for the synthesis of various xanthone analogues that are not readily accessible from natural sources, enabling detailed exploration of their biological activities. rsc.orgrsc.org Although a direct application of this strategy in a completed total synthesis of Vinaxanthone is not prominently documented, the fundamental reactions highlight the potential of 3-iodochromones in the construction of the core structures of such polycyclic natural products. nih.gov

Application in Molecular Hybridization Strategies

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores (bioactive structural units) to create a single hybrid molecule with a potentially enhanced or novel biological activity profile. nih.govnih.govpasteur.frmdpi.com this compound is an ideal scaffold for this approach, as the iodine atom provides a reactive site for linking the chromone core to other bioactive molecules. nih.gov

A powerful tool in molecular hybridization is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. To utilize this, the 3-iodochromone can be converted into either an azide (B81097) or an alkyne derivative. A Sonogashira coupling, for example, can efficiently install a terminal alkyne at the C3 position. organic-chemistry.orgwikipedia.org This 3-alkynylchromone can then be "clicked" with a molecule containing an azide group, rapidly forming a stable triazole-linked hybrid. This strategy has been used to synthesize novel chromone-triazole hybrids. mdpi.comrsc.org

Alternatively, the iodine atom can be displaced by an azide via nucleophilic substitution, yielding a 3-azidochromone. This intermediate can then react with various alkynes to generate the desired hybrid molecules. rsc.org The ability to use the 3-iodo intermediate to access these key functionalities underscores its importance in creating diverse molecular hybrids, such as chromone-coumarin or chromone-indole conjugates, for biological screening. thieme.denih.gov

Table 2: Synthetic Pathways for Chromone Hybrids via a 3-Iodo Intermediate

| Pathway | Key Transformation of 3-Iodochromone | Subsequent Reaction | Resulting Linkage | Example Hybrid |

|---|---|---|---|---|

| Alkyne Formation | Sonogashira Coupling with a terminal alkyne | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | 1,2,3-Triazole | Chromone-Triazole |

| Azide Formation | Nucleophilic Substitution with Sodium Azide | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | 1,2,3-Triazole | Chromone-Triazole |

| Aryl/Alkenyl Linkage | Suzuki or Heck Coupling | N/A | Direct C-C Bond | Chromone-Aryl/Alkenyl |

Preparation of Chromone-Fused Polycyclic Systems

The reactivity of this compound extends to the synthesis of complex, chromone-fused polycyclic systems through domino and tandem reactions. These elegant transformations allow for the construction of multiple rings and stereocenters in a single, efficient operation.

One such method is the palladium-catalyzed [2 + 2 + 1] domino annulation. In this reaction, the 3-iodochromone, an α-bromo carbonyl compound, and a strained alkene like tetracyclododecene are combined. The palladium catalyst orchestrates a cascade of events, leading to the formation of intricate polycyclic compounds that contain the original chromone moiety fused to a newly formed ring system. This approach is noted for being both facile and atom-economical, providing access to complex scaffolds in good yields and with excellent diastereoselectivity.

Another powerful strategy involves an iterative sequence of palladium-catalyzed coupling and iodocyclization. researchgate.net This process can begin with a Sonogashira coupling of the 3-iodochromone to an alkyne bearing another reactive group. This new molecule can then undergo an intramolecular iodocyclization to form a new, fused heterocyclic ring that itself contains an iodine atom. This newly installed iodine can then be subjected to another coupling reaction, allowing for the sequential and controlled construction of polyheterocyclic frameworks. researchgate.net These advanced synthetic methods highlight the role of 3-iodochromones as key building blocks for accessing molecules with significant three-dimensional complexity. thieme.de

Structure Activity Relationship Sar Investigations for 5,7 Dimethoxy 3 Iodochromone Analogues Methodological and Principle Focus

Design Principles for Chromone (B188151) Derivatives Based on Structural Modifications

The design of novel chromone derivatives is a strategic process aimed at optimizing desired activities while minimizing off-target effects. The chromone scaffold, consisting of a benzene (B151609) ring fused to a γ-pyrone ring, offers multiple positions for structural modification, primarily at the C2, C3, C5, C6, C7, and C8 positions. nih.govgu.se Synthetic strategies are often developed to allow for the systematic introduction of a variety of functional groups at these sites. gu.se

The fundamental design principles involve:

Scaffold Hopping and Hybridization: Combining the chromone core with other pharmacologically relevant scaffolds, such as thiazole, indole, or pyridine, to create hybrid molecules with potentially synergistic or novel activities. nih.govnih.gov

Substitution at the Benzene Ring (Positions 5, 6, 7, 8): Introducing electron-donating groups (e.g., methoxy (B1213986), hydroxyl) or electron-withdrawing groups (e.g., halogens, nitro) to modulate the electronic properties of the entire molecule. For instance, the 5,7-dimethoxy substitution pattern provides a specific electronic signature that influences molecular interactions.

Functionalization of the γ-Pyrone Ring (Positions 2 and 3): The C2 and C3 positions are particularly important for introducing diversity. nih.gov The C2 position can be substituted with alkyl chains or aryl groups, while the C3 position is often functionalized via precursors like 3-formylchromone, allowing for the attachment of various heterocyclic or carboxamide moieties. nih.govmdpi.com The introduction of an iodine atom at the C3 position, as in 5,7-Dimethoxy-3-iodochromone, creates a key intermediate for further synthetic elaboration and can itself contribute to biological interactions through halogen bonding.

These modifications are guided by the goal of altering physicochemical properties such as lipophilicity, electronic distribution, and steric profile to enhance interactions with specific biological targets. acs.org

Influence of Substituent Position and Nature on Chemical Reactivity and Interactions

The chemical reactivity and intermolecular interaction potential of chromone analogues are highly dependent on the nature and position of their substituents. The interplay between electronic and steric effects dictates the molecule's behavior.

Electronic Effects: The electron density of the chromone ring system is significantly influenced by its substituents.

Electron-Donating Groups (EDGs): The methoxy groups (-OCH₃) at positions C5 and C7 in this compound are powerful EDGs. They increase the electron density of the benzene ring, which can enhance interactions with electron-deficient biological targets.

Electron-Withdrawing Groups (EWGs): Halogens like fluorine and chlorine, when attached to the benzene ring, generally act as EWGs and can improve the inhibitory activity of certain chroman-4-one derivatives. acs.org The iodine atom at the C3 position has a more complex role; while it is an EWG by induction, it can also participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a biological target. The reactivity of the C3 position can be tuned, with electrophilic coupling partners being suitable for functionalizing the electron-rich C3 position. nih.gov

Steric Effects: The size and spatial arrangement of substituents are critical. Larger, bulkier groups can create steric hindrance that may either prevent or enhance binding to a target, depending on the topology of the active site. acs.org Studies on SIRT2 inhibitors, for example, have shown that larger substituents at the C6 and C8 positions are necessary for significant inhibition. acs.org

Positional Importance:

C5-Position: The presence of a hydroxyl group at C5 has been identified as critical for certain cytotoxic activities. core.ac.uk The keto group at C4 can act as a directing group, enabling selective functionalization at the C5 position. nih.gov

C6-Position: Attachment of a fluorine atom at this position has been shown to produce more active anticancer derivatives in some studies. nih.gov

C7-Position: Substitution at C7 is common in naturally occurring chromones and is a key site for modification to alter biological activity.

C2 and C3-Positions: The pyrone ring's C2 and C3 positions are crucial for modulating activity. Modifications at C2 can influence potency, while the C3 position is a versatile handle for introducing a wide range of functional groups. acs.orgnih.gov

The following table summarizes the general influence of different substituents at various positions on the chromone scaffold based on findings from multiple studies.

| Position | Substituent Type | General Influence on Activity/Reactivity | Reference |

| C2 | Alkyl chains, Aryl groups | Can significantly impact potency; bulky groups may decrease activity due to steric limitations. | acs.org |

| C3 | Formyl, Carboxamide, Halogens (e.g., Iodine) | Provides a versatile point for synthetic modification; can participate in key interactions like hydrogen or halogen bonding. | nih.govnih.gov |

| C5 | Hydroxyl, Alkoxy (e.g., Methoxy) | Often critical for activity; can participate in hydrogen bonding and chelation. | core.ac.uknih.gov |

| C6 | Halogens (e.g., Fluorine), Methyl | Electron-withdrawing groups can enhance activity; position is important for potency in certain inhibitor classes. | acs.orgnih.gov |

| C7 | Methoxy, Hydroxyl | Common substitution pattern in natural products; modulates electronic properties and solubility. | researchgate.net |

| C8 | Halogens, Methyl | Larger, electron-withdrawing groups can be favorable for inhibitory activity. | acs.org |

Computational Approaches to Elucidate SAR

Computational chemistry provides powerful tools to predict molecular properties and rationalize observed SAR, guiding the design of more potent and selective analogues. nih.gov These in silico methods are crucial for understanding the complex interactions between chromone derivatives and their biological targets at a molecular level.

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure of chromone derivatives. d-nb.info By calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, one can estimate the molecule's reactivity and stability. nih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to visualize electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack and intermolecular interactions. d-nb.info

Molecular Docking: This technique simulates the binding of a ligand (the chromone derivative) into the active site of a target protein. core.ac.uk Docking studies help to predict the binding orientation, affinity, and specific interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and protein residues. mdpi.comnih.gov This information is invaluable for explaining why certain structural modifications lead to increased or decreased activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. By analyzing various molecular descriptors (e.g., lipophilicity, electronic parameters, steric properties), a predictive model can be developed to estimate the activity of newly designed, unsynthesized compounds.

The table below outlines the primary computational methods used in the SAR analysis of chromone derivatives.

| Computational Method | Application in Chromone SAR | Key Insights Provided | Reference |

| Density Functional Theory (DFT) | Electronic property calculation | Reactivity, stability, charge distribution, sites for molecular interaction. | nih.govd-nb.info |

| Molecular Docking | Ligand-protein binding simulation | Binding affinity, binding pose, identification of key interacting residues. | core.ac.uknih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Predictive modeling | Correlation of structural features with biological activity, prediction of potency for new analogues. | researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulation of molecular motion over time | Stability of the ligand-protein complex, conformational changes upon binding. | nih.gov |

Identification of Critical Structural Moieties for Functional Modulation

Through the integration of synthetic chemistry, biological evaluation, and computational analysis, specific structural features of chromone derivatives have been identified as critical for their function. For analogues of this compound, several moieties are considered essential.

The 4-Oxo Group (C4 Carbonyl): The carbonyl group at the C4 position is a crucial feature. It acts as a hydrogen bond acceptor, which is a key interaction in many enzyme active sites. acs.org Its modification typically results in a significant loss of biological activity. acs.org

The Benzene Ring Substituents: The substitution pattern on the aromatic ring is a primary determinant of selectivity and potency. The 5,7-dimethoxy pattern establishes a specific electronic and steric profile. The presence of substituents at positions C6 and C8 has been shown to be necessary for the activity of certain inhibitors, while their absence can lead to a complete loss of function. acs.org

The C3-Position Substituent: The nature of the group at C3 is pivotal for modulating activity. In the parent compound, the iodine atom is significant. It can serve as a handle for further chemical synthesis or directly participate in halogen bonding with the target protein, an interaction that is increasingly recognized for its importance in drug design.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5,7-Dimethoxy-3-iodochromone, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves iodination of pre-functionalized chromone derivatives. For example, 5,7-dimethoxychromone can be iodinated at the 3-position using iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C) to minimize side reactions . Yield optimization requires careful monitoring of stoichiometry (1:1.2 molar ratio of chromone to ICl) and reaction time (2–4 hours). Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is recommended for purity assessment .

Q. How is this compound characterized spectroscopically, and what are its key spectral markers?

- Methodological Answer : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical. In H NMR, the methoxy groups at positions 5 and 7 appear as singlets at δ 3.85–3.90 ppm, while the iodine substituent at position 3 deshields adjacent protons, producing distinct splitting patterns. High-resolution MS (HRMS) in positive ion mode typically shows [M+H] peaks with accurate mass matching calculated values (e.g., m/z 376.9512 for CHIO) .

Q. What are the known biological activities of this compound, and which assays are used to evaluate them?

- Methodological Answer : Preliminary studies suggest kinase inhibition and antimicrobial potential. For kinase assays, recombinant enzymes (e.g., EGFR or CDK2) are incubated with the compound at varying concentrations (0.1–100 µM) in kinase buffer, and activity is measured via ADP-Glo™ luminescence . Antimicrobial testing follows CLSI guidelines using broth microdilution (MIC values reported in µg/mL) with Gram-positive bacteria (e.g., S. aureus) as model organisms .

Advanced Research Questions

Q. How does the iodine substituent in this compound influence its reactivity in cross-coupling reactions compared to halogenated analogs?

- Methodological Answer : The C–I bond’s lower bond dissociation energy (~234 kJ/mol) facilitates Suzuki-Miyaura coupling under milder conditions (e.g., Pd(PPh), KCO, DMF/HO, 80°C) compared to bromo or chloro analogs. However, steric hindrance from methoxy groups may reduce coupling efficiency. Control experiments with 3-bromo-5,7-dimethoxychromone are recommended to isolate electronic vs. steric effects .

Q. What strategies mitigate decomposition of this compound under prolonged storage or experimental conditions?

- Methodological Answer : Stability studies show degradation via demethylation or iodide loss under light or humidity. Storage in amber vials at –20°C under argon extends shelf life (>6 months). For aqueous experiments (e.g., cell culture), use DMSO stock solutions (<10 mM) prepared fresh weekly. LC-MS monitoring of degradation products (e.g., 5,7-dihydroxychromone) is advised .

Q. How can contradictory data on the compound’s solubility and bioavailability be resolved?

- Methodological Answer : Discrepancies arise from solvent polarity and measurement techniques. For solubility, use shake-flask method in PBS (pH 7.4) with HPLC quantification. Bioavailability predictions require logP calculations (e.g., XLogP3 ~2.1) and parallel artificial membrane permeability assays (PAMPA) to model intestinal absorption. Comparative studies with analogs (e.g., 3-bromo derivatives) clarify structure-property relationships .

Critical Analysis & Data Interpretation

Q. What experimental controls are essential when studying this compound’s cytotoxicity to avoid false positives?

- Methodological Answer : Include:

- Solvent controls (DMSO at equivalent concentrations).

- Positive controls (e.g., doxorubicin for apoptosis assays).

- Scavenger controls (e.g., NAC for ROS-mediated toxicity).

Validate results via multiple assays (MTT, Annexin V/PI staining, caspase-3 activation) to distinguish specific cytotoxicity from artifacts .

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of this compound derivatives?

- Methodological Answer : Density functional theory (DFT) predicts electrophilic regions (e.g., iodine’s σ-hole for halogen bonding). Docking simulations (AutoDock Vina) against target proteins (e.g., kinases) identify optimal substituents at position 3. Validate predictions with synthesis and activity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。